Emtricitabine-15N,D2

Catalog No.
S12903425
CAS No.
M.F
C8H10FN3O3S
M. Wt
250.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Emtricitabine-15N,D2

Product Name

Emtricitabine-15N,D2

IUPAC Name

4-(15N)azanyl-1-[(2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one

Molecular Formula

C8H10FN3O3S

Molecular Weight

250.25 g/mol

InChI

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1/i2D2,10+1

InChI Key

XQSPYNMVSIKCOC-SOECANAFSA-N

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F

Isomeric SMILES

[2H]C([2H])([C@@H]1O[C@@H](CS1)N2C=C(C(=NC2=O)[15NH2])F)O

Emtricitabine-15N,D2 is a stable isotope-labeled form of Emtricitabine, a synthetic nucleoside analogue used primarily in the treatment of human immunodeficiency virus type 1 (HIV-1) infection. The compound's molecular formula is C8D2H8F15N2O3SC_8D_2H_8F^{15}N_2O_3S, and it has a molecular weight of approximately 250.252 g/mol. Emtricitabine functions as an inhibitor of HIV-1 reverse transcriptase, an essential enzyme for viral replication. Its mechanism involves the phosphorylation of the oxathiolane carbinol function by cellular enzymes to form the active 5′-triphosphate form, which competes with the natural substrate 2′-deoxycytidine 5′-triphosphate .

Typical of nucleoside analogues. Key reactions include:

  • Phosphorylation: The conversion of Emtricitabine to its active triphosphate form by cellular kinases.
  • Metabolism: In vitro studies indicate that Emtricitabine is metabolized primarily through glucuronidation and oxidation, leading to several metabolites, including 3'-sulfoxide diastereomers and 2'-oxy-glucuronide .
  • Binding Interactions: The compound exhibits low binding rates to human plasma proteins (<4%), indicating a significant proportion remains free in circulation .

Emtricitabine-15N,D2 demonstrates potent antiviral activity against HIV-1, with an in vitro inhibitory concentration (IC50) ranging from 0.00013 to 0.64 mM across various cell lines, including lymphoblastoid and peripheral blood mononuclear cells . It also shows minimal inhibitory effects on mammalian DNA polymerases, which is beneficial for reducing potential side effects associated with nucleoside analogues .

The synthesis of Emtricitabine typically involves multiple steps starting from L-gulose. The process includes:

  • Formation of Key Intermediates: The synthesis begins with the formation of a substituted key 4-O-acetyl-1,3-oxathiolane intermediate.
  • Coupling Reaction: This intermediate is then coupled with N-benzoyl-O-trimethylsilyl-5-fluoro-cytosine in the presence of trimethylsilyl triflate.
  • Final Product Isolation: The final product is isolated through recrystallization and purification steps .

For Emtricitabine-15N,D2 specifically, modifications are made to incorporate stable isotopes during the synthesis process, allowing for enhanced tracking in pharmacokinetic studies.

Research indicates that Emtricitabine interacts with various drug transporters, particularly ABCB1 (P-glycoprotein), which plays a significant role in its pharmacokinetics. Studies show that genetic variants of ABCB1 can influence the intracellular accumulation of Emtricitabine, thereby affecting its efficacy and safety profile . Understanding these interactions is crucial for optimizing therapeutic regimens involving Emtricitabine.

Emtricitabine shares structural similarities with several other nucleoside analogues used in HIV treatment. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
LamivudineHighAnother nucleoside analogue with similar action against HIV; often used interchangeably with Emtricitabine.
Tenofovir Disoproxil FumarateModerateA nucleotide analogue that requires phosphorylation for activation; more potent against HIV but has different side effect profiles.
AbacavirModerateA nucleoside analogue that also targets HIV reverse transcriptase; has a unique hypersensitivity reaction profile not seen with Emtricitabine.

Emtricitabine's uniqueness lies in its favorable pharmacokinetic properties, including its low protein binding and effective intracellular accumulation, which enhances its therapeutic efficacy against HIV while minimizing potential side effects associated with other similar compounds .

XLogP3

-0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

250.05227891 g/mol

Monoisotopic Mass

250.05227891 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types